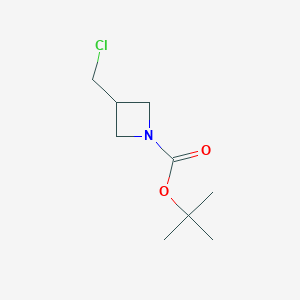
(1R,2S)-1-amino-1-phenylpropan-2-ol
Übersicht
Beschreibung
(1R,2S)-1-amino-1-phenylpropan-2-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a phenyl group attached to a propanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon. The specific stereochemistry, denoted by (1R,2S), indicates the spatial arrangement of these groups, which is crucial for its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol typically involves the following steps:
Starting Materials: Benzaldehyde and nitroethane are common starting materials.
Nitroaldol Reaction: Benzaldehyde reacts with nitroethane in the presence of a base to form 2-nitro-1-phenylpropan-1-ol.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic resolution are commonly used to achieve high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-amino-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Acyl chlorides for amide formation, alkyl halides for alkylation.
Major Products
Oxidation: 1-phenyl-2-propanone.
Reduction: 1-phenyl-2-propanol.
Substitution: N-substituted amides or alkylated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-1-amino-1-phenylpropan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable for asymmetric synthesis and as a chiral ligand in catalysis.
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of chirality on biological activity.
Medicine
Medically, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives are explored for therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable for producing enantiomerically pure drugs.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-amino-1-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity. The stereochemistry plays a crucial role in determining the compound’s biological activity by affecting its three-dimensional shape and interaction with chiral environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-1-amino-1-phenylpropan-2-ol: The enantiomer of the compound with opposite stereochemistry.
1-amino-2-phenylpropan-2-ol: Lacks the specific (1R,2S) stereochemistry.
1-phenyl-2-propanol: Lacks the amino group.
Uniqueness
(1R,2S)-1-amino-1-phenylpropan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomer, (1S,2R)-1-amino-1-phenylpropan-2-ol, may exhibit different biological activities and interactions, highlighting the importance of chirality in drug design and synthesis.
Eigenschaften
IUPAC Name |
(1R,2S)-1-amino-1-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOXZIUGCXWTF-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296653 | |
| Record name | (αS,βR)-β-Amino-α-methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88082-68-2 | |
| Record name | (αS,βR)-β-Amino-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS,βR)-β-Amino-α-methylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)




![2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile](/img/structure/B3332222.png)


![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol](/img/structure/B3332245.png)

![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3332261.png)



